molecular formula C14H30N2O2 B6340560 tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate CAS No. 1221342-42-2

tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate

Cat. No.: B6340560
CAS No.: 1221342-42-2
M. Wt: 258.40 g/mol
InChI Key: FLYMYUNKKYSENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate is an organic compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, a dimethylamino group, and a propanoate ester. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate typically involves the reaction of tert-butyl acrylate with 3-(dimethylamino)-2,2-dimethylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amine component, which can then interact with various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-{[3-(methylamino)-2,2-dimethylpropyl]amino}propanoate
  • tert-Butyl 3-{[3-(ethylamino)-2,2-dimethylpropyl]amino}propanoate
  • tert-Butyl 3-{[3-(propylamino)-2,2-dimethylpropyl]amino}propanoate

Uniqueness

tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties

Properties

IUPAC Name

tert-butyl 3-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2/c1-13(2,3)18-12(17)8-9-15-10-14(4,5)11-16(6)7/h15H,8-11H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYMYUNKKYSENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC(C)(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.